![molecular formula C29H27ClN2O2S B11518997 Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B11518997.png)
Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of biological activities and are commonly used in the development of pharmaceuticals, particularly as calcium channel blockers
Preparation Methods
The synthesis of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized using a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. In this case, the starting materials would include 4-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Addition of the Naphthylmethylsulfanyl Group: The naphthylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction using a naphthylmethyl halide and a thiol.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Chemical Reactions Analysis
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group and the naphthylmethylsulfanyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as sodium methoxide or sodium ethoxide.
Scientific Research Applications
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activities, such as calcium channel blocking, make it a candidate for studying its effects on cellular processes and signaling pathways.
Medicine: The compound can be investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and other conditions involving calcium channel dysregulation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is primarily related to its ability to block calcium channels. The compound binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cell. This leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. The molecular targets and pathways involved include the voltage-gated calcium channels and the downstream signaling pathways regulated by calcium ions.
Comparison with Similar Compounds
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: A dihydropyridine derivative used in the treatment of hypertension and angina, similar to nifedipine but with different pharmacokinetic properties.
The uniqueness of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C29H27ClN2O2S |
|---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-(naphthalen-1-ylmethylsulfanyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C29H27ClN2O2S/c1-18-25(28(33)34-29(2,3)4)26(20-12-14-22(30)15-13-20)24(16-31)27(32-18)35-17-21-10-7-9-19-8-5-6-11-23(19)21/h5-15,26,32H,17H2,1-4H3 |
InChI Key |
DAZYEPGVUDQXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CC3=CC=CC=C32)C#N)C4=CC=C(C=C4)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B11518914.png)
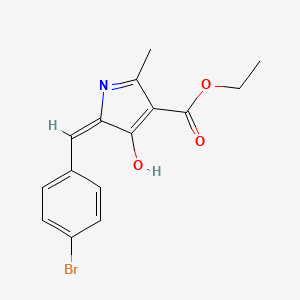
![2-({2-ethoxy-4-[(E)-{(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B11518925.png)
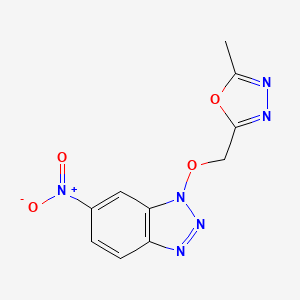
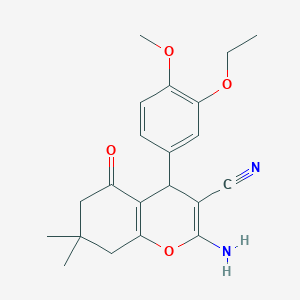
![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518951.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B11518955.png)
![6-(4-hydroxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11518958.png)
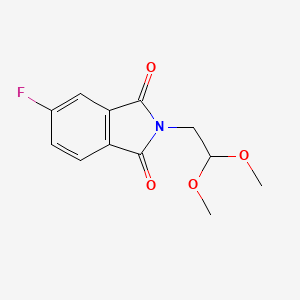
![({2,6-Dinitro-3'-oxo-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide](/img/structure/B11518965.png)
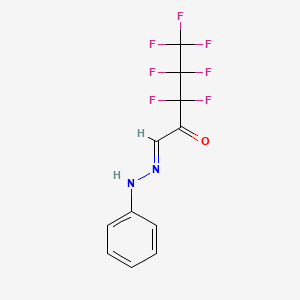
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11518978.png)
![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11518991.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B11519004.png)
